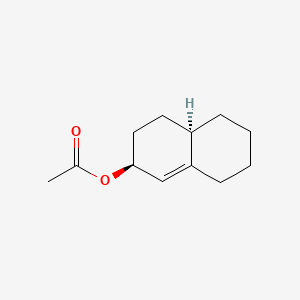
2-Naphthalenol, 2,3,4,4a,5,6,7,8-octahydro-, acetate, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenol, 2,3,4,4a,5,6,7,8-octahydro-, acetate, trans- is a chemical compound with a complex structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 2,3,4,4a,5,6,7,8-octahydro-, acetate, trans- typically involves the hydrogenation of naphthalene derivatives under specific conditions. The process may include the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction conditions often require elevated temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 2,3,4,4a,5,6,7,8-octahydro-, acetate, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated hydrocarbons.
Scientific Research Applications
2-Naphthalenol, 2,3,4,4a,5,6,7,8-octahydro-, acetate, trans- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 2,3,4,4a,5,6,7,8-octahydro-, acetate, trans- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-: This compound shares a similar structure but differs in functional groups.
2-Naphthalenol, 1,2,3,4,4a,5,6,7-octahydro-: Another similar compound with slight variations in its molecular structure.
Uniqueness
2-Naphthalenol, 2,3,4,4a,5,6,7,8-octahydro-, acetate, trans- is unique due to its specific functional groups and stereochemistry
Properties
CAS No. |
105598-04-7 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[(2S,4aR)-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl] acetate |
InChI |
InChI=1S/C12H18O2/c1-9(13)14-12-7-6-10-4-2-3-5-11(10)8-12/h8,10,12H,2-7H2,1H3/t10-,12+/m1/s1 |
InChI Key |
HNSUAEWSJXPLHE-PWSUYJOCSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@H]2CCCCC2=C1 |
Canonical SMILES |
CC(=O)OC1CCC2CCCCC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















